3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N
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Overview
Description
3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N is a versatile compound known for its ability to form strong hydrogen bonds with other molecules. This property makes it valuable in the synthesis of various compounds, including peptides, nucleic acids, and polymers . The compound’s molecular formula is C9H16NO2, and it has a molecular weight of 170.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N typically involves the reaction of 2,2,5,5-tetramethylpyrroline with formaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxymethyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitroxide group can be reduced to form an amine.
Substitution: The hydroxymethyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of ethers and esters.
Scientific Research Applications
3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects through its ability to form strong hydrogen bonds and covalent bonds with other molecules. This enables it to act as a catalyst in various chemical reactions, facilitating the formation of new bonds and the transformation of reactants into desired products . In biological systems, it binds to nucleic acid bases, inhibiting protein synthesis and bacterial growth .
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethylpyrroline-1-oxyl: Similar structure but lacks the hydroxymethyl group.
3-Carboxy-2,2,5,5-tetramethylpyrroline-1-oxyl: Contains a carboxyl group instead of a hydroxymethyl group.
Uniqueness
3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N is unique due to its hydroxymethyl group, which enhances its ability to form hydrogen bonds and participate in various chemical reactions. This makes it more versatile compared to its analogs .
Properties
CAS No. |
1336901-84-8 |
---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
172.233 |
IUPAC Name |
(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methanol |
InChI |
InChI=1S/C9H17NO2/c1-8(2)5-7(6-11)9(3,4)10(8)12/h5,11-12H,6H2,1-4H3/i10+1 |
InChI Key |
FSOVQIPUADDCNW-DETAZLGJSA-N |
SMILES |
CC1(C=C(C(N1O)(C)C)CO)C |
Synonyms |
2,5-Dihydro-3-(hydroxymethyl)-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy-15N; 3-Hydroxymethyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy-15N; 3-Hydroxymethyl-2,2,5,5-tetramethylpyrrolin-1-oxyl-15N; 3-Hydroxymethyl-2,2,5,5-tetramethylpyrroline-N-oxyl-15N |
Origin of Product |
United States |
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